2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(20)10-21-15-14(18-8-4-1-5-9-18)16-11-6-2-3-7-12(11)17-15/h2-3,6-7H,1,4-5,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNOFQJGDRCMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves multiple steps. One common synthetic route includes the reaction of quinoxaline derivatives with piperidine and subsequent thiolation to introduce the sulfanyl group. The reaction conditions often involve the use of solvents such as toluene and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.
Scientific Research Applications
2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidinyl group may enhance the compound’s binding affinity and selectivity for these targets. The sulfanyl group can participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can be compared with other quinoxaline derivatives, such as:
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid: This compound has a morpholine ring instead of a piperidine ring, which may alter its biological activity and chemical reactivity.
2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid: The presence of a pyrrolidine ring can affect the compound’s pharmacokinetic properties and target interactions.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Biological Activity
The compound 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a member of the quinoxaline family, which has gained attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C15H17N3O2S
- Molecular Mass : 303.37938 g/mol
- Structure : The compound features a piperidine ring and a quinoxaline moiety linked by a sulfanyl group to an acetic acid side chain, which contributes to its bioactivity.
Research indicates that compounds containing piperidine and quinoxaline structures often exhibit significant biological activities, including:
- Inhibition of Protein Kinases : Similar derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in various signaling pathways associated with cancer and metabolic disorders .
- Antimicrobial Activity : Piperidine derivatives have demonstrated antifungal properties against various pathogens, including Candida species, suggesting that the compound may also possess similar activities .
- Antiviral Potential : Compounds with similar structures have shown promise in inhibiting viral replication, particularly against influenza and herpes simplex viruses .
Antimicrobial Activity
A study examined the antimicrobial effects of related piperidine derivatives against Candida auris. The results indicated that these compounds induced cell cycle arrest and apoptosis in fungal cells, highlighting their potential as antifungal agents. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 0.97 μg/mL, showcasing strong antifungal activity .
Anticancer Activity
The potential anticancer effects of this compound have been explored through its ability to inhibit PI3K signaling pathways. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies
- Study on PI3K Inhibition :
- Antifungal Efficacy :
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
